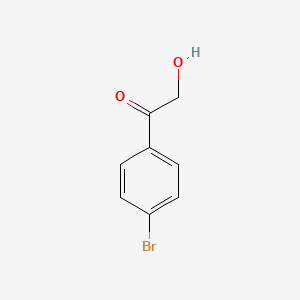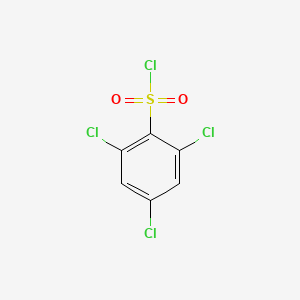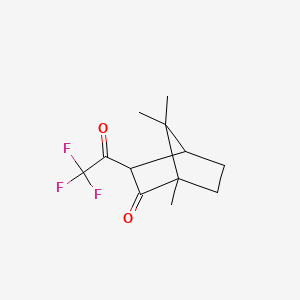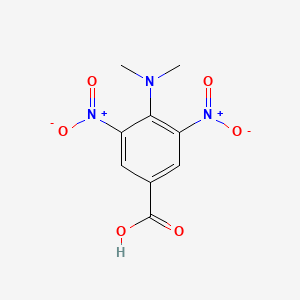
3-(2,4-二氯苯基)-3-氧代丙酸乙酯
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate involves the use of spectroscopic techniques such as FT-IR, NMR, and ESI-MS to confirm the structure of the synthesized compound . Another related compound, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, is synthesized from p-chloropropiophenone by enamination and subsequent condensation with chlorooxalic acid ethyl ester . These methods demonstrate the complexity and precision required in synthesizing chlorophenyl-containing ethyl esters.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using X-ray crystallography and various spectroscopic methods. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate has been determined, revealing an orthorhombic space group and specific bond distances . Similarly, the structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been elucidated using single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their molecular structures and the presence of functional groups. For instance, the presence of ester, amide, and cyano groups in these molecules suggests that they can undergo a variety of chemical reactions, such as hydrolysis, nucleophilic substitution, and addition reactions. The specific reactivity would depend on the other substituents present on the phenyl ring and the overall molecular context.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the presence of chlorophenyl groups can influence the lipophilicity, which is important for the biological activity of these compounds. The crystalline structures provide insight into the solid-state properties, such as melting points and solubility. Computational methods, such as density functional theory (DFT), are used to predict various properties and reactivity parameters, which are crucial for understanding the behavior of these compounds in different environments .
科学研究应用
废水处理中的有机中间体
在废水处理工艺中,3-(2,4-二氯苯基)-3-氧代丙酸乙酯被发现在与某些有机化合物(如 2,4-二氯苯氧乙酸)的降解相关的研究中。孙云甫和皮格纳特洛(1993 年)对废水处理的高级氧化工艺的研究揭示了类似化合物的存在,强调了它们在环境应用中作为中间体的作用(孙云甫和皮格纳特洛,1993)。
取代化合物的合成
研究重点关注合成与 3-(2,4-二氯苯基)-3-氧代丙酸乙酯在结构上相似的 3-氧代丙酸乙酯衍生物。例如,拉里奥诺娃等人(2013 年)开发了一种合成取代的 3-(3-羟基-2-噻吩基)-3-氧代丙酸乙酯的方法,突出了这些化合物的多功能性和在各种合成中的潜在应用(拉里奥诺娃等人,2013)。
药物化合物中的多态性
沃格特等人(2013 年)对类似的 3-氧代丙酸乙酯衍生物的多晶型形式进行的研究提供了见解,说明了在药物研究中表征此类化合物的挑战。这些发现对于理解类似化合物(包括 3-(2,4-二氯苯基)-3-氧代丙酸乙酯)的物理和化学性质至关重要(沃格特等人,2013)。
生物有机化学中的对映选择性还原
萨尔维和查托帕迪亚(2006 年)研究了根霉属对类似的 3-芳基-3-氧代丙酸乙酯的对映选择性还原,证明了这些化合物的生物学应用。这项研究有助于理解 3-(2,4-二氯苯基)-3-氧代丙酸乙酯等化合物可能经历的生物有机转化(萨尔维和查托帕迪亚,2006)。
乙酰胆碱酯酶抑制和分析方法开发
与 3-(2,4-二氯苯基)-3-氧代丙酸乙酯在结构上相似的 3-(2-(4-氟苯基)氨基)-4-苯基噻唑-5-基)-3-氧代丙酸乙酯显示出作为乙酰胆碱酯酶抑制剂的潜力。内马尼、沙德和森古普塔(2018 年)开发了一种分析方法来对其进行定量分析,并研究了其稳定性和体外代谢,突出了这些化合物的潜在药理学应用(内马尼、沙德和森古普塔,2018)。
催化合成应用
马查多等人(2011 年)证明了从与 3-(2,4-二氯苯基)-3-氧代丙酸乙酯在结构上相关的化合物催化合成 1-(2,4-二氯苯基)-1H-吡唑-3-羧酸乙酯,表明其在有机合成中的效用,特别是在开发高效、区域选择性合成方法中(马查多等人,2011)。
作用机制
Target of Action
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a synthetic compound with potential biological activities. It’s important to note that the compound’s structure contains an indole nucleus, which is known to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, affecting a wide range of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
属性
IUPAC Name |
ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVFFNRCSJWXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337344 | |
| Record name | Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
CAS RN |
60868-41-9 | |
| Record name | Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60868-41-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)









